molecular formula C6H6N2O3 B13105251 1,1'-(1,3,4-Oxadiazole-2,5-diyl)diethanone

1,1'-(1,3,4-Oxadiazole-2,5-diyl)diethanone

Cat. No.: B13105251
M. Wt: 154.12 g/mol
InChI Key: UQIDGJCWUNCQQG-UHFFFAOYSA-N
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Description

1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, materials science, and as energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone can be synthesized through various methods. One common approach involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization using dehydrating agents such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method includes the use of commercially available acid chlorides, hydrazine hydrate, and phosphorus oxychloride .

Industrial Production Methods: Industrial production of 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .

Mechanism of Action

The mechanism of action of 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone is unique compared to other oxadiazole derivatives due to its specific substitution pattern and resulting properties:

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-(5-acetyl-1,3,4-oxadiazol-2-yl)ethanone

InChI

InChI=1S/C6H6N2O3/c1-3(9)5-7-8-6(11-5)4(2)10/h1-2H3

InChI Key

UQIDGJCWUNCQQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(O1)C(=O)C

Origin of Product

United States

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